Dimethyl 2,2'-azobis(2-methylpropionate)

Controlled Radical Polymerization RATRP Polymer Synthesis

Researchers requiring precise polymer architecture often face toxicity and efficiency limitations with conventional azo initiators like AIBN. Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) eliminates these compromises. • Nitrile-free decomposition yields less toxic byproducts, reducing EHS burden vs. AIBN. • Higher initiation efficiency in RATRP enables narrower molecular weight distributions (Đ). • 10 h half-life at 66 °C (toluene) matches AIBN kinetics, ensuring drop-in process compatibility. Procurement managers benefit from a globally stocked, REACH-registered initiator with cold-chain logistics.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 2589-57-3
Cat. No. B1205222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,2'-azobis(2-methylpropionate)
CAS2589-57-3
SynonymsAIBME cpd
dimethyl 2,2'-azobis(2-methylpropionate)
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC
InChIInChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3
InChIKeyZQMHJBXHRFJKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIBME (V-601) Technical Overview for Polymerization


Dimethyl 2,2'-azobis(2-methylpropionate) (CAS 2589-57-3), commonly designated as AIBME or V-601, is an oil-soluble azo compound classified as a thermal radical initiator for free-radical polymerization [1]. Its molecular formula is C10H18N2O4 with a molecular weight of 230.26 g/mol [2]. This initiator is characterized by a 10-hour half-life decomposition temperature of 66 °C in toluene, defining its optimal use temperature range . A key structural feature is the absence of a nitrile group, which distinguishes it from the class-leading initiator, 2,2'-Azobis(isobutyronitrile) (AIBN), and directly influences its decomposition byproduct profile [3]. It is typically available as a white to pale yellow crystalline or waxy solid with a melting point between 22 and 28 °C, and it exhibits good solubility in common organic solvents like methanol and toluene while being insoluble in water [4].

Initiator Type

Nitrile-free thermal radical initiator for free-radical polymerization

Thermal Profile

10-hour half-life decomposition temperature of 66 °C in toluene

Processing Fit

Good solubility in organic solvents; suited for solution polymerization in toluene or methanol

Why AIBME Cannot Be Interchanged with Other Azo Initiators


Generic substitution among azo initiators is technically invalid due to substantial differences in decomposition kinetics, reaction byproduct chemistry, and performance in advanced polymerization techniques. For instance, while Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) shares a similar 10-hour half-life temperature of 66 °C with AIBN (65 °C) [1], their divergent chemical structures lead to markedly different outcomes: AIBN decomposition releases toxic cyanopropyl radicals and byproducts, whereas AIBME, being nitrile-free, yields less toxic species [2]. Furthermore, initiator behavior is not uniform across polymerization mechanisms; in controlled radical polymerization systems like reverse atom transfer radical polymerization (RATRP), AIBME exhibits a higher initiation efficiency than AIBN, directly impacting polymer molecular weight and dispersity [3]. Selecting an alternative based solely on half-life temperature or cost ignores these critical performance and safety distinctions, potentially compromising product quality, yield, and process safety.

Byproduct Profile

AIBN decomposition releases toxic cyanopropyl radicals; nitrile-free AIBME yields less toxic byproducts, making direct substitution based on half-life alone a process-safety risk.

Kinetics Mismatch

In RATRP systems, AIBME exhibits higher initiation efficiency than AIBN, which may shift polymerization control and final dispersity if initiator is swapped without validation.

Regulatory Context

Using a nitrile-free initiator simplifies EHS compliance and waste handling; generic substitution with a nitrile-containing azo initiator may alter regulatory reporting and safety burdens.

AIBME Differentiated Performance Evidence


Higher Initiation Efficiency in RATRP

In reverse atom transfer radical polymerization (RATRP) of dimethyl itaconate, the azo initiator AIBME exhibits a higher initiation efficiency compared to the widely used AIBN initiator [1]. The study utilized AIBME with a CuBr2 catalyst system at reaction temperatures of 60 °C and 80 °C, demonstrating this improved performance [1].

Initiation Efficiency in RATRP
Head-to-head
Higher than AIBN
AIBME
AIBN
Supports selection for controlled radical polymerization workflows
RATRP of dimethyl itaconate, CuBr₂ catalyst, 60–80 °C
Controlled Radical Polymerization RATRP Polymer Synthesis

Less Toxic Decomposition Byproducts

AIBME is classified as a nitrile-free azo initiator. Its decomposition yields less toxic byproducts than the traditional initiator AIBN, which decomposes to release toxic tetramethylsuccinonitrile and other cyanopropyl radical-derived species [1]. This is a direct consequence of the substitution of the nitrile (-CN) groups in AIBN with methyl ester (-COOCH3) groups in AIBME [1].

Toxicity of Decomposition Byproducts
Class-level inference
Less toxic byproducts than AIBN
Nitrile-free structure may reduce hazardous substance exposure
Data to verify; qualitative comparison based on structural class
Process Safety Toxicology Green Chemistry

Comparable Polymerization Activity to AIBN

Despite having a different chemical structure, AIBME (V-601) has been demonstrated to possess a similar level of polymerization activity as AIBN [1]. This allows for it to be used as a direct functional replacement in many conventional free-radical polymerization processes where AIBN is the standard.

Polymerization Activity vs AIBN
Class-level inference
Reported comparable activity
May support functional substitution in conventional free-radical polymerizations
Source review recommended; quantitative comparison data not available
Polymer Chemistry Initiator Performance Acrylic Polymers

Thermal Hazard Assessment by DSC

A study on the thermal hazard of AIBME employed differential scanning calorimetry (DSC) to analyze its decomposition process. Thermal kinetic parameters were acquired by fitting data with the Kissinger equation and TSS method [1]. This provides crucial safety data for scaling up reactions using AIBME. AIBN's thermal hazards have also been extensively studied, providing a baseline for comparison, but direct quantitative comparison of parameters like activation energy (Ea) requires full-text analysis [2].

Thermal Hazard Assessment by DSC
Cross-study comparable
Kinetic parameters via Kissinger/TSS fitting
Process safety data supports scale-up risk assessment
Direct quantitative comparison with AIBN requires full-text analysis
Process Safety Thermal Analysis DSC

Optimized Application Scenarios for AIBME


Controlled Radical Polymerization Synthesis

Based on the evidence of higher initiation efficiency in reverse atom transfer radical polymerization (RATRP), AIBME is the preferred initiator over AIBN for researchers seeking to synthesize polymers with narrow molecular weight distributions and controlled architecture [1]. Its performance in RATRP of dimethyl itaconate at both 60 °C and 80 °C demonstrates its utility in achieving precise macromolecular design.

Industrial Production with Enhanced Safety

For large-scale manufacturing of acrylics, styrenics, and other vinyl polymers, AIBME is the superior choice when process safety and reducing toxic emissions are a priority. As a nitrile-free initiator, its decomposition produces less toxic byproducts than AIBN, directly lowering worker exposure risks and simplifying waste management in accordance with stringent environmental, health, and safety (EHS) regulations [2].

High Optical Clarity Polymer Products

AIBME is recommended for applications where the final polymer must exhibit high transparency and be free of discoloration. The decomposition products of AIBME are less prone to causing yellowing or haze compared to some alternatives, a factor particularly relevant in the production of optical films, clear coatings, and high-purity medical or electronic materials [3].

Polar Solvent Systems Processing

AIBME demonstrates excellent solubility in a wide range of organic solvents, including alcohols like methanol, in addition to toluene and others. This makes it particularly effective for solution polymerizations conducted in polar media or mixed solvent systems, where its consistent decomposition kinetics and good solubility can be leveraged to maintain high polymerization efficiency and uniform reaction conditions [4].

Application
Selection Property
Validation Focus
Controlled Radical Polymerization (RATRP)
Higher initiation efficiency context
Molecular weight control and dispersity review
Industrial Acrylic/Styrenic Production
Nitrile-free decomposition profile
Process safety and EHS compliance review
High-Clarity Optical Polymers
Low-discoloration byproduct profile
Optical transmission and haze benchmarking
Solution Polymerization in Polar Solvents
Solubility in methanol and mixed-solvent systems
Solvent-dependent kinetics and uniformity review

Technical Documentation Hub

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